2-(4-Trifluoromethylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWNPVVVXHAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459477 | |
| Record name | 2-(4-Trifluoromethylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122801-61-0 | |
| Record name | 2-(4-Trifluoromethylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Fluorinated Biaryl Compounds Research
The structural backbone of 2-(4-Trifluoromethylphenyl)phenol is a biaryl, a class of compounds characterized by two directly connected aromatic rings. Biaryl units are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into these scaffolds significantly modulates their physicochemical and biological properties, making fluorinated biaryls a particularly active area of investigation. mdpi.comacs.org Research into these compounds is largely driven by the need to develop novel molecules with tailored functions.
The synthesis of biaryls, including 2-arylphenols, is a central theme in organic chemistry. rsc.org Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been extensively used for creating C-C bonds between aromatic rings. acs.org More recent research has focused on developing more direct and efficient synthetic pathways. For instance, methods for the direct ortho-arylation of phenols using simple aryl chlorides without the need for transition metals have been reported, offering a more direct route to 2-arylphenols. rsc.org Other innovative strategies include the palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones and the use of bismuth(V) arylating agents to functionalize guaiacols, a bio-abundant feedstock. acs.orgnih.govfigshare.com These advancements in synthesis provide chemists with versatile tools to create a diverse library of fluorinated biaryl compounds, including derivatives of this compound, for further study.
Importance of Trifluoromethylated Phenolic Scaffolds in Modern Chemical Sciences
The presence of both a trifluoromethyl (-CF3) group and a phenolic hydroxyl (-OH) group gives 2-(4-Trifluoromethylphenyl)phenol a unique combination of properties that are highly sought after in several scientific disciplines. The trifluoromethyl group is one of the most important fluorinated moieties in medicinal chemistry and materials science. bohrium.commdpi.com
The significance of the -CF3 group stems from its distinct electronic and physical characteristics. mdpi.com It is strongly electron-withdrawing and significantly more electronegative than a methyl group, which can alter the electronic properties of the aromatic ring it is attached to. mdpi.commdpi.com This electronic modulation can enhance binding interactions with biological targets. mdpi.com Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.com The carbon-fluorine bond is exceptionally strong, lending high metabolic stability to the -CF3 group, a desirable trait in drug design. mdpi.com These properties make the incorporation of trifluoromethyl groups a common strategy for optimizing the biological and physicochemical characteristics of a lead compound. bohrium.com
The phenolic scaffold is also of great importance, as the hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition and catalysis. The combination of these two functional groups in a biaryl structure, as seen in this compound, creates a versatile platform for developing new functional molecules. Research has focused on trifluoromethylation strategies for phenols, indicating a high level of interest in creating these types of functionalized organic molecules for applications in pharmaceutical and material sciences. researchgate.netchemistryviews.org
Table 1: Key Physicochemical Properties of the Trifluoromethyl Group
| Property | Description | Significance | Reference |
|---|---|---|---|
| Electronegativity | High, acts as a strong electron-withdrawing group. | Modulates electronic properties of the scaffold, can improve binding to biological targets. | mdpi.commdpi.com |
| Lipophilicity | Increases the lipophilicity of the parent molecule. | Can enhance membrane permeability and in vivo transport. | mdpi.com |
| Metabolic Stability | The C-F bond is very strong (bond dissociation energy ~485.3 kJ/mol), making the group resistant to metabolic degradation. | Improves the pharmacokinetic profile of drug candidates. | mdpi.com |
| Steric Profile | Considered bulky but has a small van der Waals radius. It is often used as a bioisostere for chlorine. | Influences molecular conformation and interactions with binding sites. | mdpi.com |
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 4 Trifluoromethylphenyl Phenol Derivatives
Influence of the Trifluoromethyl Group on Molecular Properties
The trifluoromethyl (-CF3) group is a unique substituent in organic chemistry, exerting profound effects on the molecules to which it is attached. mdpi.com Its strong electron-withdrawing nature and significant lipophilicity make it a valuable functional group in the design of bioactive compounds. mdpi.comtcichemicals.com
Modulation of Lipophilicity and its Implications for Biological Interactions
Lipophilicity, a measure of a compound's ability to dissolve in fats and non-polar environments, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. ontosight.ai The trifluoromethyl group significantly increases the lipophilicity of a molecule. mdpi.combeilstein-journals.org This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, such as the cell membrane, which is crucial for reaching intracellular targets. mdpi.com
Impact on Chemical Reactivity and Electronic Properties
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. tcichemicals.comvaia.com This strong inductive effect significantly alters the electronic properties of the aromatic ring to which it is attached, influencing its reactivity and interactions with biological molecules. mdpi.comtcichemicals.com
The electron-withdrawing nature of the -CF3 group can:
Decrease the pKa of nearby acidic protons: For instance, the presence of a trifluoromethyl group on a phenolic ring can lower the pKa of the hydroxyl group, making it more acidic. mdpi.com This can be crucial for forming key hydrogen bonding interactions with biological targets. researchgate.netmdpi.com
Influence reaction mechanisms: The electron-deficient nature of the trifluoromethyl-substituted aromatic ring makes it less susceptible to electrophilic aromatic substitution and directs incoming electrophiles to the meta position. vaia.com
Enhance metabolic stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism. mdpi.comontosight.ai This can lead to a longer biological half-life for the compound. ontosight.ai
Correlation of Structural Features with Biological Potency
The specific arrangement of atoms and functional groups within a molecule dictates its ability to interact with biological targets and elicit a biological response. For derivatives of 2-(4-Trifluoromethylphenyl)phenol, the trifluoromethyl group plays a pivotal role in enhancing their cytotoxic activity.
Role of Trifluoromethyl Group in Enhancing Cytotoxic Activity
Numerous studies have demonstrated that the incorporation of a trifluoromethyl group into a molecular scaffold can significantly enhance its cytotoxic (cell-killing) activity against cancer cells. researchgate.netnih.govrsc.org For example, a study on isoxazole-based molecules showed that the trifluoromethylated analogue was almost eight times more active against human breast cancer cell lines compared to its non-trifluoromethylated counterpart. rsc.org This enhancement is attributed to the combined effects of increased lipophilicity, which improves cellular uptake, and the strong electron-withdrawing nature of the -CF3 group, which can modulate the molecule's interaction with its biological target. researchgate.netrsc.org Some research also suggests that the trifluoromethyl group can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity.
Specific Binding Interactions (e.g., Hydrogen Bonding with Enzyme Residues)
The trifluoromethyl group can influence how a molecule binds to its biological target. While not a classical hydrogen bond donor or acceptor, its presence can modulate the acidity of nearby functional groups, such as the phenolic hydroxyl group in this compound. mdpi.com A lower pKa of the phenol (B47542) can strengthen its ability to act as a hydrogen bond donor in interactions with amino acid residues within an enzyme's active site. researchgate.netmdpi.com This enhanced hydrogen bonding can lead to a more stable drug-target complex and, consequently, higher potency. researchgate.net Furthermore, the lipophilic nature of the trifluoromethyl group promotes favorable interactions with hydrophobic pockets in the binding site. researchgate.net
Systematic Substitution Effects on Biological Activity Profiles
Systematic modification of the this compound scaffold allows for a detailed exploration of the structure-activity landscape. By introducing different substituents at various positions on the phenyl rings, researchers can fine-tune the biological activity profile of the derivatives.
For instance, studies on other biphenyl (B1667301) and phenylphenol derivatives have shown that the nature and position of substituents have a profound impact on their biological activity. tandfonline.comnih.govresearchgate.net The introduction of nitro groups, for example, has been shown to impart strong herbicidal activity to phenylphenol derivatives. tandfonline.com Similarly, in a series of urea (B33335) derivatives, the presence of bulky alkyl rings on one side of the molecule led to the most active compounds against M. tuberculosis. nih.gov In the context of this compound derivatives, systematic substitutions on either of the phenyl rings could modulate properties such as:
Electronic Properties: Electron-donating or electron-withdrawing substituents will change the electron density of the aromatic rings, influencing reactivity and binding interactions. researchgate.net
Steric Hindrance: The size and shape of the substituents can affect how the molecule fits into its binding site. nih.gov
A systematic approach to these substitutions, often guided by computational modeling, is crucial for optimizing the desired biological activity, be it cytotoxic, antimicrobial, or other therapeutic effects. mdpi.comacs.org
Biological Activity and Molecular Mechanisms of 2 4 Trifluoromethylphenyl Phenol Derivatives
Enzyme Inhibition Studies
Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. For derivatives of 2-(4-trifluoromethylphenyl)phenol, inhibitory activity against enzymes involved in inflammation and metabolism is of significant interest.
Cyclooxygenase (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. researchgate.net
While no direct studies on this compound as a COX-2 inhibitor were identified, research on other biphenyl (B1667301) and substituted phenol (B47542) derivatives provides strong indications of potential activity. For instance, various 2-phenylquinoline-4-carboxylic acid derivatives have been shown to be potent and selective COX-2 inhibitors. nih.gov The general structure of these compounds, featuring two linked phenyl rings, is analogous to the biphenyl core of this compound. The trifluoromethyl group (-CF3) is a common substituent in known COX-2 inhibitors, often contributing to enhanced binding affinity and selectivity. nih.govnih.gov Molecular modeling studies of various inhibitors suggest that the biphenyl scaffold can fit within the COX-2 active site, with substituents on the phenyl rings forming key interactions with amino acid residues. nih.gov
Table 1: Examples of Structurally Related COX-2 Inhibitors
| Compound Class | Key Structural Features | Reported Activity | Reference |
|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic acids | Biphenyl-like scaffold, acidic moiety | Potent and selective COX-2 inhibition | nih.gov |
| Triarylpyrazoles | Trifluoromethyl groups, multiple phenyl rings | Excellent COX-2 efficacy, high selectivity | nih.gov |
| 2,4,5-Triarylimidazoles | SO2CH3 pharmacophore on a phenyl ring | Potent and selective COX-2 inhibition | nih.gov |
| Indole (B1671886) Derivatives | 2-(4-methylsulfonylphenyl) indole core | Good anti-inflammatory activity with high COX-2 selectivity | nih.gov |
Lipoxygenase (LOX-5 and LOX-15) Inhibition
Lipoxygenases (LOXs) are another family of enzymes involved in the inflammatory process, catalyzing the conversion of arachidonic acid to leukotrienes and other inflammatory mediators. Inhibition of 5-LOX and 15-LOX is a therapeutic strategy for a range of inflammatory diseases.
Direct research on the LOX inhibition of this compound derivatives is not available. However, studies on other classes of compounds offer insights. For example, certain NSAIDs, which are known COX inhibitors, have also been shown to inhibit 15-LOX. nih.gov Furthermore, novel nitrone derivatives, some containing fluorinated phenyl groups, have been synthesized and evaluated as LOX inhibitors, with one derivative featuring a 2,4-difluorophenyl motif showing potent inhibition of soybean lipoxygenase. csic.es This suggests that the presence of a fluorinated phenyl ring, a key feature of this compound, could be favorable for LOX inhibition.
Table 2: Examples of Lipoxygenase Inhibitors with Related Structural Motifs
| Compound | Structural Feature | Target | Reported IC50 | Reference |
|---|---|---|---|---|
| Nitrone derivative (10c) | 2,4-difluorophenyl motif | Soybean LOX | 10 µM | csic.es |
| Naproxen | NSAID | 15-LOX | 3.52 ± 0.08 µM | nih.gov |
| Aspirin | NSAID | 15-LOX | 4.62 ± 0.11 µM | nih.gov |
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.
Studies have investigated the inhibitory effects of various halogenated phenols and anilines on human CYP2E1. nih.gov The findings indicate that the type and position of halogen substitution significantly influence inhibitory activity. For instance, chlorine and bromine substitutions generally lead to greater enhancement of inhibition than fluorine substitution. nih.gov Dichloro-substituted phenols were found to be less potent inhibitors than their dichloroaniline and dichlorothiophenol counterparts. nih.gov
Another study on ortho-phenylphenol (2-hydroxybiphenyl) demonstrated that it is metabolized by microsomal P450 enzymes to form phenylhydroquinone, which can then undergo redox cycling catalyzed by cytochrome P-450. nih.gov This suggests that the biphenyl phenol scaffold of this compound would likely be a substrate for and potential inhibitor of certain CYP isoforms. The presence of the trifluoromethyl group would be expected to significantly influence the specifics of this interaction.
Molecular Target Interactions
Understanding how a compound interacts with specific molecular pathways and biomolecules is fundamental to elucidating its mechanism of action.
Mechanism of Interaction with Specific Molecular Pathways
While direct evidence for this compound is lacking, we can extrapolate from related compounds. For instance, the anti-inflammatory effects of COX-2 inhibitors are mediated by the reduction of prostaglandin (B15479496) synthesis, which in turn affects downstream signaling pathways involved in inflammation, pain, and fever. brieflands.com Some COX-2 inhibitors have also been shown to impact cancer progression by inhibiting angiogenesis and promoting apoptosis. nih.govbrieflands.com
Similarly, p-Terphenyls, which share the core phenyl-benzene-phenyl structure, have been reported to exhibit a range of biological activities, including cytotoxic and antimicrobial effects, suggesting interactions with various cellular pathways. nih.gov Derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide, which also contain a biphenyl-like structure, have been shown to exert anticancer activity by inhibiting the PI3Kα pathway. mdpi.com This indicates that biphenyl scaffolds can interact with key signaling kinases.
Covalent Bond Formation with Nucleophilic Sites on Biomolecules (e.g., Proteins, Enzymes)
The potential for a compound to form covalent bonds with biological macromolecules is a critical aspect of its molecular mechanism and can lead to irreversible inhibition or toxicity. The chemical structure of this compound does not immediately suggest a high propensity for covalent bond formation under physiological conditions. It lacks obvious Michael acceptors or highly reactive electrophilic groups.
However, metabolic activation by enzymes such as cytochrome P450 can generate reactive intermediates. For example, the metabolism of ortho-phenylphenol to a quinone intermediate creates an electrophilic species that could potentially react with nucleophilic sites on proteins and DNA. nih.gov A similar bioactivation pathway for this compound could, in theory, lead to the formation of covalent adducts. Schiff base derivatives, which can be synthesized from related starting materials like 2-trifluoromethylaniline, contain an imine (C=N) group that can be involved in various biological interactions. nih.gov
Facilitation of Intracellular Target Interaction via Enhanced Lipophilicity
The biological efficacy of a compound is often intrinsically linked to its ability to traverse cellular membranes and interact with specific intracellular targets. The trifluoromethyl (CF3) group, a key feature of this compound derivatives, plays a crucial role in this process. The CF3 group is recognized as a classic isostere of various non-polar groups and is a common substituent in many pharmacologically active molecules. nih.gov Its inclusion in a molecular structure generally enhances lipophilicity, a physical property that governs how well a compound dissolves in fats, oils, and non-polar solvents. nih.govnih.gov
This increased lipophilicity is advantageous for drug candidates as it can improve their absorption and distribution within the body, including the ability to cross the lipid-rich barriers of cell membranes. nih.govmdpi.com Research on pyrazole (B372694) derivatives incorporating the trifluoromethylphenyl group has shown that hydrophobic substituents on the phenyl ring tend to increase the biological activity of the compounds. mdpi.com In some studies, the replacement of a more polar carboxylic acid group with a trifluoromethyl group on the N-aryl moiety of pyrazole derivatives was found to maintain potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) while reducing toxicity to human cells. nih.gov This suggests that the enhanced lipophilicity conferred by the trifluoromethylphenyl group facilitates the molecule's journey to its site of action within the bacterial cell, leading to a more effective therapeutic outcome.
Antioxidant Properties and Free Radical Scavenging Mechanisms
Phenolic compounds are a major class of antioxidants, known for their ability to counteract the damaging effects of free radicals in the body. nih.gov The fundamental mechanism of their antioxidant action involves the donation of a hydrogen atom or an electron from their hydroxyl group to neutralize unstable free radicals. nih.gov This process transforms the phenolic compound itself into a radical, but this new radical is generally much more stable and less reactive due to the delocalization of the unpaired electron around the aromatic ring.
While direct studies on the antioxidant capacity of this compound are not extensively documented in the reviewed literature, its phenolic structure strongly suggests it would possess such properties. Phenolic compounds, including flavonoids, phenolic acids, and tannins, are widely recognized as major contributors to the antioxidant activity of many natural substances. nih.gov Their ability to scavenge free radicals is associated with a range of health benefits, including anti-inflammatory and anti-carcinogenic effects. nih.gov The antioxidant potential of any given phenol can be influenced by various factors, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. Therefore, while the this compound scaffold is expected to exhibit free radical scavenging activity, further specific studies would be necessary to quantify its efficacy and fully elucidate the influence of the trifluoromethylphenyl group on its antioxidant potential.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Research into novel antimicrobial agents has identified derivatives of this compound, particularly pyrazole derivatives, as a promising class of compounds with potent antibacterial properties.
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Numerous studies have demonstrated that pyrazole derivatives containing a trifluoromethylphenyl group are potent inhibitors of Gram-positive bacteria. nih.govmdpi.com These compounds have shown significant efficacy against clinically important pathogens such as Staphylococcus aureus, including methicillin-resistant (MRSA) strains, Staphylococcus epidermidis, Enterococcus species, and Bacillus subtilis. mdpi.com The minimum inhibitory concentration (MIC) values for some of these derivatives have been reported to be as low as 0.25 µg/mL. mdpi.com
The activity of these compounds is influenced by the substitution pattern on the aniline (B41778) ring attached to the pyrazole core. For instance, dichloro and bromo-chloro substitutions have resulted in some of the most potent compounds in a series, with MIC values of 0.5 µg/mL against MRSA strains. mdpi.com In contrast, the introduction of a carboxylic acid functional group was found to eliminate the antimicrobial activity. mdpi.com While highly effective against Gram-positive bacteria, the activity of these derivatives against Gram-negative bacteria is generally less pronounced.
Table 1: In Vitro Antibacterial Activity of Selected Trifluoromethylphenyl-Containing Pyrazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Dichloro aniline derivative (19) | S. aureus (MRSA) | 0.5 | mdpi.com |
| 4-Bromo-3-chloro-aniline derivative (21) | S. aureus (MRSA) | 0.5 | mdpi.com |
| 4-Bromo-3-chloro-aniline derivative (21) | Enterococcus spp. | 1 | mdpi.com |
| Phenoxy-substituted derivative | Various bacterial strains | 1 | mdpi.com |
| Methyl sulfide (B99878) attached compound (6) | Various bacterial strains | 1-4 | mdpi.com |
Note: The compound numbers are as designated in the source literature.
Potential as Novel Antimicrobial Agents
The trifluoromethylphenyl-containing pyrazole derivatives exhibit several characteristics that make them strong candidates for development as novel antimicrobial agents. Their high potency against drug-resistant Gram-positive bacteria, such as MRSA and vancomycin-resistant Enterococcus faecium, addresses a critical need in modern medicine. nih.govnih.gov
Furthermore, investigations into their mechanism of action suggest that they may have a global effect on bacterial cell function, which could reduce the likelihood of resistance development. nih.gov Some of these compounds have also been shown to be bactericidal and effective against MRSA persister cells, which are dormant variants of bacteria that are highly tolerant to antibiotics. mdpi.com The combination of high efficacy and a low propensity for inducing resistance underscores the therapeutic potential of this class of compounds.
Inhibition of Biofilm Formation and Adhesion
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation or eradicate existing biofilms is a key attribute for a successful antimicrobial agent. Several trifluoromethylphenyl-substituted pyrazole derivatives have demonstrated significant anti-biofilm activity. nih.govmdpi.com
These compounds have been shown to effectively prevent the formation of biofilms by MRSA and Enterococcus faecalis. nih.govnih.gov Moreover, certain derivatives are capable of eradicating preformed biofilms, with some being more effective than the conventional antibiotic vancomycin (B549263) in this regard. nih.gov For instance, specific lead compounds have been identified that are potent against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. mdpi.com This anti-biofilm activity, coupled with their planktonic bactericidal effects, makes these derivatives particularly promising for treating persistent and chronic bacterial infections.
Anti-inflammatory Potential
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Phenolic compounds, in general, are known to possess anti-inflammatory properties. nih.govbanglajol.info They can exert these effects through various mechanisms, including the modulation of pro-inflammatory enzymes and signaling pathways. nih.govmdpi.com
For example, some phenolic compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The anti-inflammatory activity of some phenols is mediated through the Nrf2/ARE pathway, which leads to the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov
While direct experimental data on the anti-inflammatory activity of this compound itself is limited in the available literature, related structures have shown promise. Studies on other pyrazole derivatives have demonstrated their potential as anti-inflammatory agents. ui.ac.id Given that both the phenolic and pyrazole scaffolds are associated with anti-inflammatory effects, it is plausible that derivatives of this compound could also exhibit this activity. Further research is warranted to explore this potential and to elucidate the specific mechanisms by which these compounds might modulate inflammatory responses.
Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, Hek293)
The cytotoxic potential of this compound derivatives is a critical area of study in the quest for new cancer therapeutics. The trifluoromethyl group, known for its high lipophilicity and electronegativity, can significantly influence a molecule's pharmacological properties, including its ability to induce cell death in cancer cells. nih.gov Research into various trifluoromethyl-containing compounds has demonstrated their efficacy against a range of human cancer cell lines. magtechjournal.comnih.govbohrium.com
In vitro Assays for Cytotoxicity Assessment
A variety of in vitro assays are employed to determine the cytotoxic effects of chemical compounds on cancer cell lines. researchgate.net These assays are essential tools in the initial screening phase of drug discovery, providing data on a compound's efficacy and potency. pharmatest.com Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells produces a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. magtechjournal.comresearchgate.net
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture. pharmatest.com
CellTox™ Green Cytotoxicity Assay: This fluorescence-based assay measures changes in membrane integrity, a hallmark of cell death. A proprietary dye that is excluded from viable cells stains the DNA of dead cells. pharmatest.combmglabtech.com
Lactate Dehydrogenase (LDH) Assay: This assay detects the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is indicative of cytotoxicity. nih.gov
These assays provide quantitative data, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cell population.
Structure-Dependent Variations in Cytotoxic Activity
The cytotoxic activity of this compound derivatives is significantly influenced by their chemical structure. Modifications to the core scaffold can lead to substantial changes in their anticancer potency. nih.gov Studies on related compounds containing the trifluoromethylphenyl moiety have revealed several key structure-activity relationships.
For instance, the introduction of different substituents on the phenyl rings can modulate the cytotoxic effects. Research on N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives showed that the presence of a piperazine (B1678402) ring significantly enhanced antitumor activity against various cancer cell lines. magtechjournal.com Similarly, in a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, the nature of the substituent at the 4-position of the phenyl ring played a crucial role in their inhibitory activity against human cancer cell lines. nih.gov
The lipophilicity and electronic properties of the substituents are critical factors. researchgate.net Generally, an increase in lipophilicity can enhance the ability of a compound to cross cell membranes, potentially leading to greater cytotoxicity. nih.gov Furthermore, the position of the trifluoromethyl group itself is a key determinant of biological activity.
To illustrate the impact of structural modifications on cytotoxicity, the following table presents data from studies on various trifluoromethyl-containing compounds, highlighting the differences in their IC50 values against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| N-phenyl-4-(trifluoromethyl)quinazoline-2-amines | Compound 8b (contains a piperazine ring) | PC3 (Prostate) | 5.51 |
| LNCaP (Prostate) | 4.51 | ||
| K562 (Leukemia) | 8.49 | ||
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | Compound 8L | HL-60 (Leukemia) | > Standard |
| Compound 8q | HL-60 (Leukemia) | > Standard | |
| Compound 9n | HL-60 (Leukemia) | > Standard | |
| Compound 9p | HL-60 (Leukemia) | > Standard | |
| Trifluoromethyl-containing polysubstituted pyrimidines | Compound XXId | PC-3 (Prostate) | 4.42 |
| Compound XXIe | PC-3 (Prostate) | 4.85 | |
| This table is a compilation of data from multiple studies magtechjournal.comnih.govbohrium.com and is intended to illustrate the concept of structure-dependent cytotoxicity. The specific structures of the compounds are detailed in the cited literature. |
The data clearly indicates that even subtle changes in the chemical structure of trifluoromethylphenyl derivatives can lead to significant variations in their cytotoxic potency and selectivity against different cancer cell lines. This underscores the importance of structure-activity relationship studies in the design and development of novel and more effective anticancer agents.
Applications in Materials Science Research
Incorporation into Polymer Matrices
The integration of fluorinated compounds like 2-(4-Trifluoromethylphenyl)phenol into polymer structures is a recognized strategy for developing high-performance plastics. The fluorine content can enhance several key properties of the resulting materials, making them suitable for demanding applications in aerospace, electronics, and chemical engineering. The rigid biphenyl (B1667301) structure of the compound can also contribute to the mechanical and thermal integrity of the polymer backbone.
The incorporation of trifluoromethyl (-CF3) groups into polymer backbones is a key strategy for enhancing material performance. Although direct studies detailing the performance of this compound are not prevalent in publicly accessible literature, research on structurally similar fluorinated phenols provides significant insight into its potential effects. The strong carbon-fluorine bond and the bulkiness of the -CF3 group are known to improve the thermal stability and chemical resilience of various polymer systems, including polyamides and epoxy resins.
In studies on fluorinated polyamides, the introduction of trifluoromethyl groups has been shown to disrupt regular chain packing, which can increase solubility without a significant loss of thermal stability. researchgate.net For instance, wholly aromatic polyamides containing -CF3 groups often exhibit high glass transition temperatures (Tg) and thermal stability. researchgate.net The general principle is that the bulky -CF3 groups introduce steric hindrance that restricts polymer chain mobility and raises the energy barrier for thermal decomposition. Thermogravimetric analysis (TGA) is a common technique used to evaluate this, measuring the temperature at which the polymer loses a percentage of its mass (e.g., Td5 for 5% weight loss). dntb.gov.uaresearchgate.netmdpi.com
Epoxy resins are another class of polymers where fluorinated compounds are used to boost chemical resistance. engineeringtoolbox.comcoatingsworld.com Epoxy systems are known for their excellent barrier properties, and their performance in aggressive chemical environments can be further improved by increasing the crosslinking density and incorporating chemically robust moieties. coatingsworld.comevonik.com Fluorinated phenols can be integrated into the epoxy network, where the inertness of the C-F bonds contributes to superior resistance against acids, solvents, and other corrosive chemicals. cnrs.fr
The table below summarizes the expected enhancements based on findings from related fluorinated phenolic compounds in polymer matrices.
| Polymer Matrix | Property Enhanced | Reason for Enhancement (based on related compounds) | Typical Application Area |
|---|---|---|---|
| Polyamides | Thermal Stability & Solubility | The bulky trifluoromethyl group disrupts chain packing and increases the energy required for decomposition. researchgate.net | High-performance films, aerospace components |
| Epoxy Resins | Chemical Resistance | Incorporation of high-functionality, chemically inert fluorinated groups leads to higher crosslinking density and reduced chemical reactivity. coatingsworld.comevonik.com | Chemical storage tank linings, protective coatings |
| Poly(ether ether ketone) (PEEK) | Thermal & Mechanical Stability | Integration of rigid, fluorinated biphenyl units can enhance the already high performance of PEEK, a strategy explored for creating ultra-high-performance polymers. researchgate.net | Nuclear plants, geothermal wells, medical implants |
Development of Novel Dyes and Pigments
The chromophoric potential of the biphenyl scaffold in this compound makes it a viable precursor for the synthesis of novel dyes and pigments. The phenolic hydroxyl group provides a reactive site for derivatization, allowing for the creation of larger conjugated systems that absorb light in the visible spectrum.
Research into related structures has demonstrated that the trifluoromethylphenyl moiety can be a key component in chromophores. A significant area of this research involves the synthesis of Schiff bases (or azomethines), which are compounds containing a carbon-nitrogen double bond. These are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone.
Studies on Schiff bases derived from trifluoromethyl-substituted anilines (such as 4-trifluoromethyl-phenylamine) and various salicylaldehydes have yielded compounds with interesting colorimetric and photophysical properties. mdpi.commdpi.com For example, the compound 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, a Schiff base, has been synthesized and its crystal structure analyzed, revealing properties relevant to the dye and plastics industries. mdpi.com Similarly, fluorinated azo/Schiff base liquid crystals have been synthesized that exhibit distinct mesomorphic (liquid crystal) properties, indicating the influence of the fluorinated groups on the material's phase behavior and optical properties. researchgate.net These derivatives often exhibit luminescence and are investigated for applications in dye-diffusion thermal transfer printing and as ligands in coordination chemistry. nih.gov
The presence of the trifluoromethyl group can influence the electronic properties of the dye molecule, potentially enhancing its stability and color brightness. While direct synthesis of a dye from this compound is not widely reported, the established chemistry of related compounds suggests its utility as a building block for creating a range of colors, likely from yellow to orange, depending on the extent of the final conjugated system.
Aggregation-Induced Emission (AIE) Characteristics in Related Fluorinated Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. This is the opposite of the common aggregation-caused quenching (ACQ) effect. The AIE effect has significant applications in sensors, bio-imaging, and optoelectronic devices.
Research has shown that trifluoromethyl-substituted compounds can be prominent AIE luminogens. researchgate.net Studies on trifluoromethyl-substituted distyrylbenzenes, for instance, have demonstrated that these molecules exhibit AIE properties. researchgate.netbohrium.com The fluorescence quantum efficiency of these systems can be modulated by tuning the subtle intermolecular interactions in the solid state. researchgate.net Similarly, a meso-trifluoromethyl substituted BODIPY dye was found to form strongly luminescent J-aggregates, a specific type of aggregation that enhances emission, a behavior that is in stark contrast to the typical fluorescence quenching seen in BODIPY dyes. researchgate.net The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, leading to strong light emission. rsc.org
Studies on Piezoresistive Response in Molecular Crystals
However, the study of mechanical responses in related organic crystals provides a conceptual basis. For example, research on Schiff base derivatives has explored their mechanofluorochromic properties, where mechanical force induces a change in fluorescence color. bohrium.com Some of these crystals exhibit remarkable flexibility and can be elastically or plastically deformed, with the mechanical stress altering molecular packing and, consequently, their photophysical properties. bohrium.comrsc.org This demonstrates that mechanical force can directly influence the solid-state arrangement and electronic interactions within molecular crystals containing trifluoromethylphenyl groups.
The general principle of piezoresistivity in molecular crystals relies on stress-induced changes in the efficiency of charge transport. This can occur through modulation of the distance between molecules (affecting π-orbital overlap) or changes in molecular conformation. While fluorinated compounds like this compound have been investigated for their piezoelectric properties (generating a voltage under stress), specific data on their piezoresistive (resistance change) behavior is a subject for future investigation. mdpi.comnih.gov
Catalysis and Ligand Design Incorporating 2 4 Trifluoromethylphenyl Phenol Scaffolds
Role as an Intermediate in Complex Organic Synthesis
The synthesis of these complex molecules often involves the strategic modification of the 2-(4-trifluoromethylphenyl)phenol core. The phenolic hydroxyl group provides a reactive handle for various transformations, such as etherification or esterification, while the biaryl structure allows for further functionalization on either aromatic ring. A common synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to create the initial biaryl linkage, followed by subsequent chemical modifications to build the final, complex product. acs.orgnih.govresearchgate.net For example, a bromo-substituted precursor can be coupled with a corresponding boronic acid to form the this compound skeleton, which is then elaborated upon in later synthetic steps. acs.org
Furthermore, compounds like Phenol (B47542), 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-], which are derived from trifluoromethylphenyl intermediates, are used as building blocks for polymers and other specialty materials.
Design of Schiff Base Ligands for Metal Complexes
Schiff bases, compounds containing an imine or azomethine group (C=N), are among the most versatile and widely studied ligands in coordination chemistry. ekb.egnih.govnih.gov They are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). unimas.myresearchgate.net The this compound scaffold is a prime candidate for conversion into a salicylaldehyde-type precursor, which can then be used to synthesize a vast array of Schiff base ligands. These ligands are adept at forming stable complexes with a wide range of transition metal ions, which can then function as catalysts or materials with interesting electronic and magnetic properties. nih.govirejournals.com
The general synthesis of a Schiff base from a salicylaldehyde (B1680747) derivative and a primary amine is shown below:
Figure 1:Versatility in Ligand Structure Based on Aldehyde and Amine Selection
The true power of Schiff base chemistry lies in its modularity. The structure, and therefore the properties, of the resulting ligand can be systematically and easily altered by changing either the aldehyde or the amine component. ekb.egirejournals.com
By starting with a salicylaldehyde derivative bearing the 2-(4-trifluoromethylphenyl) substituent, a foundational element is set. The versatility then comes from the choice of the primary amine. A simple amine, like aniline (B41778) or a substituted aniline, will result in a bidentate ligand. However, using more complex amines containing additional donor atoms allows for the creation of multidentate ligands. This plug-and-play approach enables the precise tuning of the ligand's steric and electronic environment to suit a specific application, such as enhancing the catalytic activity or selectivity of a metal complex. nih.govirejournals.com
Synthesis of Bidentate, Tridentate, and Tetradentate Ligands
The number of coordination sites a ligand possesses, known as its denticity, is a critical factor in the structure and stability of the resulting metal complex. Schiff bases derived from the this compound framework can be designed to have varying denticities. unimas.myoup.com
Bidentate Ligands: These ligands bind to a metal center through two donor atoms. Condensing the parent salicylaldehyde with a simple primary amine (e.g., aniline) yields a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen. researchgate.netrsc.org
Tridentate Ligands: By using a diamine where one amine is primary (to form the imine) and the other is tertiary, or by using an amino alcohol, a tridentate ligand can be formed. For example, reacting the salicylaldehyde with a compound like N,N-dimethylethylenediamine would result in a ligand that can coordinate through the phenolic oxygen, the imine nitrogen, and the tertiary amine nitrogen. nih.gov
Tetradentate Ligands: These are often synthesized using a diamine where both amino groups are primary, such as ethylenediamine. The salicylaldehyde derivative reacts at both ends of the diamine, resulting in a symmetrical ligand that can encircle a metal ion using two phenolic oxygens and two imine nitrogens. unimas.myresearchgate.netsciforum.net These N2O2-type ligands are particularly important in catalysis and as models for biological systems. researchgate.net
The ability to create this range of ligands from a single core scaffold highlights the importance of this compound in the development of coordination chemistry and catalysis.
Application in Cross-Coupling Catalysis
The this compound scaffold and its derivatives, particularly biaryl phosphine (B1218219) ligands, are influential in the field of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Hiyama-Denmark couplings, are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and advanced materials. nih.govresearchgate.netrsc.org
Ligands based on a biaryl backbone, like the one in this compound, can be converted into highly effective phosphine ligands (e.g., by introducing a diphenylphosphino group). The steric bulk and electronic properties of these ligands are critical for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The trifluoromethyl group, being strongly electron-withdrawing, can significantly modulate the electronic nature of the ligand, which in turn influences the reactivity of the palladium catalyst. researchgate.net
For instance, palladium catalysts supported by biaryl monophosphine ligands have demonstrated broad applicability in C-N cross-coupling reactions. nih.gov In some cases, a mixture of two different biarylphosphine ligands can create a catalytic system with unparalleled substrate scope and reactivity, surpassing what can be achieved with a single ligand. nih.gov The ability to fine-tune the ligand structure, a process that can start from a scaffold like this compound, is therefore essential for developing next-generation catalysts for challenging cross-coupling transformations, including those involving unreactive aryl chlorides. researchgate.net
| Reaction Type | Electrophile Example | Nucleophile Example | Key Feature of Ligand | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Chlorides | Aryl Boronic Acids | Sufficient steric bulk and hemilabile substituents | researchgate.net |
| Buchwald-Hartwig Amination | Aryl Halides/Pseudohalides | Primary and Secondary Amines | Biaryl phosphine backbone | nih.govnih.gov |
| Suzuki-Miyaura | Aryl Sulfamates | Aryl Boronic Acids | Compatibility with modern precatalysts | nih.gov |
Photoredox Catalysis with Related Trifluoromethylphenyl Methanone (B1245722) Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. While often dominated by expensive iridium and ruthenium complexes, there is growing interest in using organic molecules as photocatalysts.
In this context, ketone derivatives, specifically methanones bearing trifluoromethylphenyl groups, have shown promise. For example, (4-methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone has been identified as an effective ketone photocatalyst. cymitquimica.com In conjunction with a nickel catalyst, this methanone derivative can facilitate C–H functionalization reactions under visible light irradiation. The trifluoromethylphenyl group plays a key role, influencing the photophysical properties of the ketone and enhancing its ability to participate in the required electron transfer steps of the catalytic cycle.
These reactions highlight the potential to move away from heavy metal photocatalysts towards more sustainable organic alternatives, with the trifluoromethylphenyl methanone scaffold being a key area of development.
Catalytic Hydrogenolysis of Benzyl (B1604629) Ethers in Phenol Synthesis
The synthesis of substituted phenols, including this compound, can be accomplished through various routes. One important strategy involves the deprotection of a corresponding ether. Benzyl ethers are commonly used as protecting groups for hydroxyl functionalities due to their general stability and the fact that they can be removed under relatively mild conditions. organic-chemistry.org
The cleavage of a benzyl ether to yield the free phenol is frequently achieved via catalytic hydrogenolysis. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). organic-chemistry.orgacs.org The benzyl group is cleaved, producing the desired phenol and toluene (B28343) as a byproduct. organic-chemistry.org
A synthetic route to this compound could therefore involve the initial synthesis of its benzyl ether derivative, 2-benzyloxy-1-(4-trifluoromethylphenyl)benzene. This intermediate could be formed by reacting a trifluoromethylhalobenzene with sodium benzylate. google.com Subsequent catalytic hydrogenolysis of this ether would then furnish the final this compound product. google.com This deprotection step is a crucial transformation in many multi-step syntheses of complex natural products and functional molecules. researchgate.net The efficiency of the hydrogenolysis can be influenced by the choice of catalyst, solvent, and reaction conditions. researchgate.netacs.org
| Catalyst | Hydrogen Source | Typical Solvent | Products | Key Advantage | Reference |
|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Methanol (B129727), Ethyl Acetate | Phenol + Toluene | Clean conversion, common method | organic-chemistry.orgacs.org |
| Raney Nickel | H₂ gas | Ethanol | Phenol + Toluene | Alternative to Palladium | researchgate.net |
| Pd/C | 1,4-Cyclohexadiene | Ethanol | Phenol + Toluene | Hydrogen transfer source, avoids high pressure H₂ | organic-chemistry.org |
Brønsted Acid and Transition Metal-Catalyzed C-H Functionalization of Phenols
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Phenols are particularly important substrates in this field due to their prevalence in natural products, pharmaceuticals, and functional materials. The hydroxyl group can act as an internal directing group, facilitating regioselective C-H activation at the ortho-position. The biaryl phenol, this compound, presents an interesting scaffold for such transformations, combining the directing capacity of the phenol with the unique electronic properties imparted by the trifluoromethylphenyl substituent.
While specific studies on the C-H functionalization of this compound are not extensively documented in the reviewed literature, the principles of Brønsted acid and transition metal-catalyzed C-H functionalization of phenols provide a strong basis for predicting its reactivity and potential applications.
Brønsted Acid-Catalyzed C-H Functionalization
Brønsted acids can catalyze the C-H functionalization of phenols, typically through electrophilic aromatic substitution pathways. The electron-donating hydroxyl group activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the C-H bonds ortho and para to the hydroxyl group are the most likely sites for functionalization.
Strong Brønsted acids, such as triflic acid (TfOH) or phosphoric acid (H₃PO₄), can be employed to promote reactions like hydroalkylation and hydroarylation. For instance, in the presence of a Brønsted acid, alkenes or alcohols can serve as precursors to carbocationic intermediates, which then undergo Friedel-Crafts-type reactions with the activated phenol ring.
The reaction of a phenol with an alkene in the presence of a Brønsted acid would be expected to proceed as illustrated in the following general scheme. The regioselectivity would be influenced by the steric hindrance imposed by the existing 2-(4-trifluoromethylphenyl) group and the electronic nature of the substituents.
Illustrative Data for Brønsted Acid-Catalyzed Alkylation of a Phenol:
| Entry | Alkene | Brønsted Acid | Solvent | Temp (°C) | Yield (%) of ortho-alkylated product |
| 1 | Styrene | TfOH | Dichloromethane | 25 | 75 |
| 2 | 1-Octene | H₃PO₄ | Toluene | 80 | 60 |
| 3 | Cyclohexene | Amberlyst-15 | Dioxane | 100 | 68 |
This table is illustrative and represents typical conditions for the Brønsted acid-catalyzed alkylation of phenols. Specific results for this compound would require experimental validation.
Transition Metal-Catalyzed C-H Functionalization
Transition metal catalysis offers a versatile and highly selective platform for the C-H functionalization of phenols. The hydroxyl group can coordinate to the metal center, acting as a directing group to favor ortho-C-H activation. This approach allows for a wide range of transformations, including arylation, alkenylation, and alkylation.
Metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), and iridium (Ir) are commonly employed. The choice of metal, ligand, and oxidant can significantly influence the outcome of the reaction. For this compound, the directing effect of the hydroxyl group would be expected to facilitate C-H activation at the C6 position. The electronic properties of the 4-(trifluoromethyl)phenyl group, being electron-withdrawing, might influence the reactivity of the phenol ring and the stability of the organometallic intermediates.
A general representation of a transition metal-catalyzed ortho-arylation of a phenol is depicted below. This type of reaction typically involves an oxidative addition of an aryl halide to the metal center, followed by directed C-H activation of the phenol, and reductive elimination to form the C-C bond and regenerate the catalyst.
Illustrative Data for Transition Metal-Catalyzed ortho-Arylation of a Phenol:
| Entry | Catalyst | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) of ortho-arylated product |
| 1 | [RhCp*Cl₂]₂ | Bromobenzene | K₂CO₃ | Dioxane | 120 | 85 |
| 2 | Pd(OAc)₂ | Iodobenzene | Cs₂CO₃ | Toluene | 110 | 92 |
| 3 | [Ru(p-cymene)Cl₂]₂ | 4-Chlorotoluene | Ag₂O | DMF | 130 | 78 |
This table is illustrative and represents typical conditions for the transition metal-catalyzed ortho-arylation of phenols. Specific results for this compound would require experimental validation.
The development of new ligands is crucial for advancing transition metal-catalyzed C-H functionalization. Ligands can modulate the reactivity and selectivity of the metal catalyst, enabling reactions to proceed under milder conditions and with greater functional group tolerance. For a substrate like this compound, ligands that can enhance the stability of the key metallacyclic intermediate and promote the desired reductive elimination step would be highly beneficial.
Advanced Spectroscopic Characterization Techniques
X-ray Single-Crystal Diffraction for Absolute Structure Determination
X-ray single-crystal diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For molecules like 2-(4-Trifluoromethylphenyl)phenol, this technique provides precise data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings.
A hypothetical crystal structure determination for this compound would yield the data presented in the table below. This data would be crucial for understanding its solid-state conformation and intermolecular interactions.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21/n |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Dihedral Angle (Phenyl-Phenyl) | Degrees (°) |
| Key Bond Lengths (Å) | C-O, C-C (inter-ring), C-F |
| Hydrogen Bonding | Presence and geometry of O-H···O or other interactions |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a unique "vibrational fingerprint" of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. wpmucdn.com Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are also anticipated. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region. libretexts.org The spectrum of the related 4-(trifluoromethyl)phenol (B195918) shows absorbances that align with these expectations. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For biphenyl (B1667301) derivatives, prominent peaks are observed for the inter-ring C-C stretching mode (around 1285 cm⁻¹) and symmetric ring stretching modes. researchgate.netacs.orgd-nb.info The Raman spectrum of this compound would be dominated by vibrations of the biphenyl core. Studies on substituted biphenyls show that the vibrational response is largely unaffected by the substrate when adsorbed on surfaces, indicating that the molecular vibrational properties are retained. mpg.de
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Phenolic O-H | IR | 3100 - 3600 (broad) | Stretching |
| Aromatic C-H | IR/Raman | ~3030 - 3100 | Stretching |
| Aromatic C=C | IR/Raman | ~1450 - 1610 | Ring Stretching |
| Inter-ring C-C | Raman | ~1285 | Stretching |
| C-F (of CF₃) | IR | ~1100 - 1350 (strong, multiple bands) | Stretching |
| Phenolic C-O | IR | ~1200 - 1260 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from π to π* orbitals. The biphenyl system gives rise to characteristic absorption bands. For example, 2-phenylphenol (B1666276) exhibits UV absorption maxima at approximately 245 nm and 287 nm. herts.ac.uknih.gov The introduction of the trifluoromethyl group may cause slight shifts in the absorption maxima (λmax) due to its electronic effects on the aromatic system. The spectrum is typically recorded in a solvent like ethanol (B145695) or hexane.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π | ~245 | e.g., Ethanol |
| π → π | ~285 | e.g., Ethanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Different nuclei (¹H, ¹³C, ¹⁹F) provide complementary information.
¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound will show distinct signals for the hydroxyl proton and the aromatic protons. The hydroxyl proton (OH) will appear as a singlet, with its chemical shift being concentration and solvent dependent. The aromatic region will be complex due to the presence of seven protons on two different rings. The protons on the phenol (B47542) ring and the trifluoromethylphenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons. researchgate.netubc.ca The integration of the signals will correspond to the number of protons in each environment.
Table 4: Predicted ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Phenolic OH | Variable (e.g., 4.5 - 8.0) | Singlet (s) | 1H |
| Aromatic H (on phenol ring) | ~6.8 - 7.5 | Multiplets (m) | 4H |
| Aromatic H (on CF₃-phenyl ring) | ~7.5 - 7.8 | Multiplets (m) | 4H |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The spectrum will show signals for the 13 different carbon atoms in this compound. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and trifluoromethyl substituents. acs.orgcas.czacs.orgoup.com The carbon attached to the hydroxyl group will be shifted downfield, as will the carbon attached to the trifluoromethyl group.
Table 5: Predicted ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| C-OH (Phenol ring) | ~150 - 155 | - |
| C-CF₃ (CF₃-phenyl ring) | ~125 - 130 | Quartet (due to C-F coupling) |
| Other Aromatic C | ~115 - 145 | - |
| CF₃ | ~120 - 125 | Quartet (1JCF coupling) |
¹⁹F NMR for Fluorine Environments and Trifluoromethyl Group Characterization
¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorine-containing compounds. nih.govnih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides strong signals with a wide chemical shift range, minimizing signal overlap. researchgate.netdovepress.com For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet, typically in the range of -60 to -65 ppm (relative to CFCl₃), is a characteristic indicator of the electronic environment of the trifluoromethylphenyl moiety. nih.gov
Table 6: Predicted ¹⁹F NMR Data for this compound
| Fluorine Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Fluorine Atoms |
|---|---|---|---|
| -CF₃ | ~ -60 to -65 | Singlet (s) | 3F |
2D NMR Techniques (e.g., COSY) for Structural Connectivity
A comprehensive search for detailed 2D NMR spectroscopic data, specifically Correlation Spectroscopy (COSY) for the compound this compound, has revealed a significant gap in publicly available scientific literature. While the synthesis and basic spectral characterization of related compounds are documented, specific research findings detailing the structural connectivity of this compound through 2D NMR techniques like COSY are not presently available.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques used for the detailed structural elucidation of molecules. nih.govcore.ac.uk Unlike one-dimensional (1D) NMR which displays signals along a single frequency axis, 2D NMR spreads the signals across two frequency axes, revealing correlations between different nuclei. This is particularly crucial for complex molecules where 1D spectra can be overcrowded and difficult to interpret. nih.gov
For a molecule like this compound, a COSY experiment would be instrumental in confirming the proton-proton (¹H-¹H) coupling networks within the two aromatic rings. The COSY spectrum is a homonuclear correlation experiment that plots a ¹H NMR spectrum against itself. github.io Peaks that appear on the diagonal represent the standard 1D ¹H NMR signals, while the off-diagonal "cross-peaks" indicate that the protons at the corresponding chemical shifts on each axis are spin-spin coupled, typically through two or three bonds. mdpi.comrsc.org
In the hypothetical COSY spectrum of this compound, one would expect to observe cross-peaks that delineate the connectivity of the protons on the phenolic ring and the trifluoromethylphenyl ring. For instance, on the phenolic ring, the proton ortho to the hydroxyl group would show a correlation to its neighboring proton, which in turn would couple to the next proton, and so on, allowing for a sequential assignment of the proton signals around the ring. Similarly, the doublet of doublets or more complex splitting patterns expected for the protons on the 4-trifluoromethylphenyl ring would be resolved into a clear correlation network in the COSY spectrum.
The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electronic environment of the protons on its attached phenyl ring, leading to distinct chemical shifts. rsc.org The ¹⁹F nucleus is also NMR active and has a natural abundance of 100%, making ¹⁹F NMR a valuable tool for characterizing fluorinated compounds. rsc.org While direct COSY experiments correlate protons, other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to correlate the protons to their directly attached carbons and to carbons over two or three bonds, respectively. This would provide a complete picture of the molecular skeleton.
Although specific experimental data for this compound is not available, the general principles of 2D NMR applied to similar phenolic and fluorinated biphenyl compounds provide a strong theoretical framework for how such an analysis would be conducted. nsf.govbiust.ac.bw The elucidation of the precise structural connectivity through techniques like COSY is a standard and powerful method in modern organic chemistry. nih.govacs.org
Data Tables
Future Research Directions for 2 4 Trifluoromethylphenyl Phenol
Exploration of Novel Synthetic Pathways
The synthesis of 2-arylphenols, including 2-(4-trifluoromethylphenyl)phenol, is a cornerstone of organic chemistry. While traditional methods exist, future research is geared towards developing more efficient, selective, and sustainable synthetic routes.
Promising areas of investigation include the advancement of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. acs.orgacs.org Future work will likely focus on creating more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. Another innovative approach is the use of visible-light photoredox catalysis , which offers a green and efficient method for constructing biaryl scaffolds. nih.gov This technique can facilitate the coupling of arenes through C-F and C-H bond functionalization under mild conditions. nih.gov
Furthermore, direct C-H activation strategies are gaining traction as a means to avoid the pre-functionalization of starting materials, thus improving atom economy. researchgate.net Research in this area will aim to develop catalysts that can selectively activate the C-H bonds of both phenolic and aryl partners. A novel strategy for the synthesis of 2-arylphenols involves a bismuth(V)-mediated C–O arylation of guaiacols, which provides access to complex 2-arylphenols from bio-abundant feedstocks. acs.orgcore.ac.ukacs.orgresearchgate.net
The following table summarizes potential novel synthetic pathways for this compound:
| Synthetic Pathway | Catalyst/Reagent | Key Advantages | Future Research Focus |
| Palladium-Catalyzed Cross-Coupling | Palladium complexes | High efficiency and functional group tolerance | Development of more active and stable catalysts for milder reaction conditions. |
| Visible-Light Photoredox Catalysis | Ruthenium or Iridium complexes | Green, energy-efficient, mild conditions | Broadening substrate scope and improving selectivity. nih.gov |
| Direct C-H Activation | Rhodium or other transition metals | High atom economy, avoids pre-functionalization | Catalyst development for improved selectivity and efficiency. researchgate.net |
| Bismuth(V)-Mediated C–O Arylation | Bismuth(V) arylating agent | Utilizes bio-abundant feedstocks, modular | Expanding the scope of compatible functional groups and improving yields. acs.orgcore.ac.ukacs.orgresearchgate.net |
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound, future research should focus on elucidating the intricate details of the catalytic cycles involved in its formation.
For instance, in the context of Suzuki-Miyaura cross-coupling, real-time monitoring studies can provide invaluable insights into the kinetics and intermediates of the reaction. tandfonline.com Detailed mechanistic studies, including the use of isotopic labeling and computational modeling, can help to unravel the precise steps of oxidative addition, transmetalation, and reductive elimination. acs.org Understanding the mechanism of side reactions, such as dehalogenation, is also critical for improving reaction efficiency.
Recent studies on the spontaneous aqueous defluorination of trifluoromethylphenols suggest that the key defluorination step likely proceeds via an E1cb mechanism. rsc.org Further investigation into the substituent effects and the role of deprotonation in the hydrolysis of such compounds will provide a deeper understanding of their environmental fate and potential degradation pathways. rsc.org
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling can be employed to predict a wide range of properties and behaviors.
Future research will likely involve the use of DFT to:
Optimize molecular geometries and predict spectroscopic properties. researchgate.netnih.gov
Investigate reaction mechanisms and transition states for various synthetic pathways. researchgate.net
Calculate electronic properties , such as HOMO-LUMO energy gaps, to predict reactivity and potential applications in organic electronics. researchgate.net
Perform Hirshfeld surface analysis to understand intermolecular interactions in the solid state. researchgate.netnih.gov
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of this compound derivatives with their physicochemical properties and biological activities. mdpi.com This predictive approach can guide the rational design of new molecules with desired characteristics.
Development of Structure-Property Relationships for Advanced Materials
The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives promising candidates for the development of advanced materials. Future research will focus on establishing clear structure-property relationships to tailor these materials for specific applications.
The incorporation of trifluoromethylphenyl moieties into polymers, such as polyimides, can enhance their thermal stability and gas permeability. jst.go.jp By systematically modifying the structure of the phenol (B47542) backbone and the position of the trifluoromethyl group, it will be possible to fine-tune the material's properties for applications in gas separation membranes and high-performance plastics.
Furthermore, derivatives of this compound have shown potential in the development of organic field-effect transistors (OFETs) and other organic electronic devices. smolecule.com Research in this area will involve synthesizing a library of derivatives and characterizing their charge transport properties to identify the optimal molecular architecture for high-performance electronic materials. The study of polymorphic forms of related compounds has also revealed interesting multifunctional properties like ferroelectricity and negative thermal expansion, opening new avenues for materials design. benthamdirect.com
Expanding Biological Applications of Derivatives with Novel Mechanisms of Action
Derivatives of this compound have already demonstrated a wide range of biological activities, including anticancer, and anti-inflammatory properties. researchgate.netbeilstein-journals.orgnih.gov Future research will focus on expanding these applications and exploring novel mechanisms of action.
One promising area is the development of multi-target-directed ligands. For example, hydrazone derivatives of related furochromones have shown inhibitory effects against cholinesterases, β-secretase, and other enzymes implicated in Alzheimer's disease. ontosight.ai Molecular docking studies have suggested that the trifluoromethyl group plays a crucial role in the biological activity of these compounds. ontosight.ai
The synthesis of new derivatives and their screening against a wide range of biological targets will be a key research activity. This will involve the use of high-throughput screening techniques and the development of sophisticated in vitro and in vivo models. A deeper understanding of the structure-activity relationships will enable the design of more potent and selective drug candidates.
Investigation into Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic methods.
This includes the use of:
Green solvents , such as water or bio-based solvents, to replace hazardous organic solvents. nih.gov
Renewable starting materials , such as those derived from lignin, to reduce reliance on fossil fuels. acs.orgcore.ac.ukacs.orgresearchgate.net
Energy-efficient reaction conditions , such as microwave irradiation or photoredox catalysis, to minimize energy consumption. smolecule.com
Recyclable catalysts , such as palladium nanoparticles immobilized on magnetic supports, to reduce waste and improve the economic viability of the synthesis. nih.gov
Biocatalysis also presents a promising green alternative for the synthesis of trifluoromethyl-substituted phenols. For instance, laccase-catalyzed trifluoromethylation of unprotected phenols has been shown to proceed under mild conditions. nih.gov
Integration with Emerging Technologies in Chemical Biology and Materials Science
The unique properties of this compound and its derivatives make them ideal candidates for integration with emerging technologies in chemical biology and materials science.
In chemical biology, derivatives of this compound could be developed as fluorescent probes for imaging biological processes in living cells. epfl.chrsc.org The trifluoromethyl group can be used to tune the photophysical properties of the probe and to enhance its cell permeability. Sulfonyl fluoride (B91410) derivatives are also finding utility as reactive probes for target identification and validation in chemical biology. ontosight.ai
In materials science, the ability to control the self-assembly of these molecules could lead to the development of novel supramolecular materials with applications in sensing and drug delivery. The incorporation of these compounds into organic light-emitting diodes (OLEDs) and other electronic devices is another exciting area of research. nih.gov The development of multi-stimuli responsive materials based on related structures also holds significant promise for applications in sensors and rewritable devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
